molecular formula C19H17ClN2O2 B6498270 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 946283-80-3

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No. B6498270
CAS RN: 946283-80-3
M. Wt: 340.8 g/mol
InChI Key: KZVBABAXVCPCRE-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide, commonly referred to as 5-chloro-2-phenylethyloxazol-3-ylacetamide, is a synthetic compound with a wide range of applications in the fields of medicine, biology, and chemistry. It is a member of the oxazolidinone class of compounds, which is known for its strong antibacterial activity. This compound has been studied extensively in recent years due to its potential therapeutic applications.

Scientific Research Applications

5-chloro-2-phenylethyloxazol-3-ylacetamide has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial properties, and has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria. It has also been studied as an antifungal agent, and has been shown to be effective against Candida albicans and Aspergillus niger. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer activities.

Mechanism of Action

The mechanism of action of 5-chloro-2-phenylethyloxazol-3-ylacetamide is not fully understood. However, it is believed that the compound binds to the bacterial ribosome, which inhibits protein synthesis and leads to the death of the bacteria. Additionally, it has been suggested that the compound may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls.
Biochemical and Physiological Effects
5-chloro-2-phenylethyloxazol-3-ylacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, anti-inflammatory, and anti-cancer activities. Additionally, it has been found to have a low toxicity in humans, and has been shown to be non-mutagenic.

Advantages and Limitations for Lab Experiments

The use of 5-chloro-2-phenylethyloxazol-3-ylacetamide in laboratory experiments has a number of advantages and limitations. One of the main advantages is that the compound can be easily synthesized from commercially available starting materials. Additionally, it has a low toxicity in humans and is non-mutagenic, making it a safe compound to use in laboratory experiments. On the other hand, the compound has a low solubility in water, making it difficult to work with in aqueous solutions. Additionally, the mechanism of action of the compound is not fully understood, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the study of 5-chloro-2-phenylethyloxazol-3-ylacetamide. One potential direction is to further investigate the compound’s mechanism of action and its effects on bacterial and fungal cells. Additionally, further research could be conducted to explore the compound’s potential anti-inflammatory and anti-cancer activities. Additionally, further studies could be conducted to explore the potential therapeutic applications of the compound, such as its use as an antibiotic or antifungal agent. Finally, further research could be conducted to explore the compound’s potential toxicity and mutagenic effects.

Synthesis Methods

5-chloro-2-phenylethyloxazol-3-ylacetamide can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 2-chloro-4-nitrophenol with 5-chloro-2-phenylethyloxazol-3-ylacetamide in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is conducted in an aqueous medium at a temperature of 70-80°C. After the reaction is complete, the product is isolated and purified by column chromatography.

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-16-8-6-15(7-9-16)18-12-17(22-24-18)13-19(23)21-11-10-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVBABAXVCPCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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